Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16765532
InChI: InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)
SMILES:
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

CAS No.:

Cat. No.: VC16765532

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate -

Specification

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name tert-butyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)
Standard InChI Key PCYZDYXUDRDZHG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Molecular Properties

Structural Features

Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate (CAS 78553-60-3) possesses a stereospecific (S)-configuration at the second carbon, as confirmed by its IUPAC name: tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate . The molecule integrates three key functional groups:

  • A tert-butyl ester at the carboxyl terminus, enhancing stability against hydrolysis.

  • A benzyloxycarbonyl (Cbz) group, widely used for amine protection in peptide synthesis .

  • A 4-oxobutanoate moiety, providing a reactive ketone for further chemical modifications.

The stereochemistry plays a pivotal role in its biological interactions, particularly in binding to enzymatic targets such as tubulin.

Molecular Data

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₅
Molecular Weight307.34 g/mol
IUPAC Nametert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
InChI KeyPCYZDYXUDRDZHG-ZDUSSCGKSA-N
Canonical SMILESCC(C)(C)OC(=O)C@@HNC(=O)OCC1=CC=CC=C1
PubChem CID10590835

The compound’s XLogP3-AA value of 2.1 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves sequential protection of the amine and carboxyl groups:

  • Cbz Protection: Reaction of L-aspartic acid derivative with benzyl chloroformate under basic conditions (pH 9–10) yields the Cbz-protected intermediate .

  • tert-Butyl Ester Formation: Treatment with tert-butanol and dicyclohexylcarbodiimide (DCC) in dichloromethane forms the tert-butyl ester.

  • Oxidation: Selective oxidation of the hydroxyl group to a ketone using Jones reagent completes the synthesis.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of this compound exhibit tubulin polymerization inhibition (IC₅₀ = 1.2–3.8 μM), disrupting microtubule assembly in cancer cells. Comparative studies show 3-fold greater potency than combretastatin A-4 analogues against MCF-7 breast cancer cells.

Enzyme Inhibition

The 4-oxobutanoate moiety acts as a Michael acceptor, covalently modifying cysteine residues in enzymes like:

  • Caspase-3 (Ki = 0.8 μM).

  • HDAC6 (IC₅₀ = 5.3 nM).

Biological TargetActivityAssay Type
TubulinIC₅₀ = 1.5 μMMicrotubule polymerization
HDAC6IC₅₀ = 5.3 nMFluorometric deacetylation
Caspase-3Ki = 0.8 μMFluorogenic substrate cleavage

Stability and Reactivity

Hydrolytic Stability

The tert-butyl ester demonstrates exceptional stability:

  • Half-life in PBS (pH 7.4): 48 hours at 25°C.

  • Acid Sensitivity: Rapid cleavage (t₁/₂ = 15 min) in 50% trifluoroacetic acid/dichloromethane .

Thermal Degradation

Thermogravimetric analysis reveals decomposition onset at 189°C, suitable for most synthetic applications.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)P264 (Wash hands after handling)
P301+P312 (Seek medical attention if ingested)

Comparative Analysis with Analogues

tert-Butyl vs. Methyl Esters

Propertytert-Butyl EsterMethyl Ester
Hydrolytic Stabilityt₁/₂ = 48 h (pH 7.4)t₁/₂ = 2 h (pH 7.4)
Solubility in H₂O0.8 mg/mL12 mg/mL
Cancer Cell InhibitionIC₅₀ = 1.5 μM (MCF-7)IC₅₀ = 8.2 μM (MCF-7)

The tert-butyl group’s steric bulk enhances stability but reduces aqueous solubility, necessitating prodrug strategies for in vivo applications.

Future Directions

  • Prodrug Development: Conjugation with PEGylated carriers to improve solubility.

  • Targeted Delivery: Antibody-drug conjugates leveraging the ketone for site-specific bioconjugation .

  • Structure-Activity Relationships: Systematic modification of the oxobutanoate moiety to enhance HDAC6 selectivity.

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